![molecular formula C19H19N3O B6055750 N-(2,4-dimethylphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide](/img/structure/B6055750.png)
N-(2,4-dimethylphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide, commonly known as DIBO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DIBO belongs to the class of imidazole-based compounds and has been studied extensively for its mechanism of action and biochemical effects.
Wirkmechanismus
The mechanism of action of DIBO involves the inhibition of the NF-κB pathway, which is a critical signaling pathway involved in inflammation, cell proliferation, and apoptosis. DIBO has been shown to inhibit the activation of NF-κB by preventing the translocation of the p65 subunit into the nucleus, thus blocking the transcription of target genes.
Biochemical and Physiological Effects:
DIBO has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. DIBO has also been shown to induce apoptosis in cancer cells and inhibit viral replication. Additionally, DIBO has been shown to exhibit antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
DIBO has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. DIBO also exhibits low toxicity, making it a suitable candidate for in vitro and in vivo studies. However, the limitations of DIBO include its poor solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of DIBO. One potential area of research is the development of DIBO derivatives with improved solubility and bioavailability. Another area of research is the investigation of DIBO in combination with other drugs for the treatment of cancer and viral infections. Additionally, further studies are needed to elucidate the potential therapeutic applications of DIBO in various diseases.
Synthesemethoden
The synthesis of DIBO involves the reaction between 2,4-dimethylbenzaldehyde and 1H-imidazole-1-carboxaldehyde in the presence of a base. The resulting product is then treated with benzoyl chloride to obtain the final compound, DIBO. The synthesis of DIBO has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
DIBO has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, antitumor, and antiviral properties. DIBO has been studied as a potential drug candidate for the treatment of cancer, viral infections, and inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(imidazol-1-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-14-3-8-18(15(2)11-14)21-19(23)17-6-4-16(5-7-17)12-22-10-9-20-13-22/h3-11,13H,12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKCXKPDODLZGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-4-(imidazol-1-ylmethyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.